2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Catalog No.
S3278320
CAS No.
2034407-43-5
M.F
C20H22ClF3N4O2
M. Wt
442.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(tri...

CAS Number

2034407-43-5

Product Name

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide

Molecular Formula

C20H22ClF3N4O2

Molecular Weight

442.87

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29)

InChI Key

BRTWCOAAMYMXMT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Solubility

not available

The compound 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a chloro-substituted phenyl group, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine. Its molecular formula is C18H21ClF3N3OC_{18}H_{21}ClF_3N_3O, and it features multiple functional groups that contribute to its chemical reactivity and biological activity.

Typical of amides and ethers, such as:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
  • Reduction: The trifluoromethyl group may undergo reduction under specific conditions, although this is less common due to the stability of the trifluoromethyl moiety.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties: Many phenoxyacetic acid derivatives are known for their herbicidal and antimicrobial effects.
  • Antidepressant Effects: The piperidine structure is often associated with psychoactive properties, indicating potential use in treating mood disorders.
  • Inhibition of Enzymatic Activity: Compounds with similar configurations have been shown to inhibit specific enzymes, which could be relevant for therapeutic applications.

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves:

  • Formation of the Phenoxy Acetic Acid Derivative: The initial step may include the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the corresponding acetic acid derivative.
  • Piperidine Derivative Synthesis: A separate synthesis of the piperidine derivative is performed, likely involving alkylation or acylation reactions.
  • Coupling Reaction: Finally, coupling the two intermediates through an amide formation reaction yields the target compound.

This compound can have several potential applications:

  • Pharmaceutical Development: Given its structural features and biological activity, it may serve as a lead compound in drug discovery for various therapeutic areas.
  • Agricultural Chemistry: Similar compounds are often used as herbicides or pesticides due to their ability to affect plant growth processes.

Interaction studies involving this compound would typically focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins can elucidate its mechanism of action.
  • Receptor Binding Assays: Evaluating its affinity for specific receptors can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-4-chlorophenoxyacetic AcidContains a chloro-substituted phenyl groupWidely used as a herbicide
2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamideSimilar phenoxy structureExhibits antimicrobial properties
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideContains hydrazide functionalityPotential anti-inflammatory effects

These compounds highlight the unique aspects of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, particularly its complex piperidine structure and trifluoromethyl substitution, which may contribute to distinct biological activities compared to simpler derivatives.

XLogP3

4.5

Dates

Modify: 2023-08-19

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